molecular formula C22H25N2OP B3394088 4,4'-(Phenylphosphoryl)bis(N,N-dimethylaniline) CAS No. 803-20-3

4,4'-(Phenylphosphoryl)bis(N,N-dimethylaniline)

Cat. No.: B3394088
CAS No.: 803-20-3
M. Wt: 364.4 g/mol
InChI Key: HYOQYTRPSJRQNG-UHFFFAOYSA-N
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Description

4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylphosphoryl group attached to two N,N-dimethylaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a phosphorylating agent such as phenylphosphoryl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents like dichloromethane or toluene, and the reaction temperature is often maintained at a moderate level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) involves its interaction with molecular targets and pathways within biological systems. The phenylphosphoryl group can interact with various enzymes and receptors, modulating their activity. The N,N-dimethylaniline moieties may also contribute to its overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

4,4’-(Phenylphosphoryl)bis(N,N-dimethylaniline) can be compared with other similar compounds, such as:

    4,4’-(Phenylphosphoryl)bis(N,N-diethylamine): Similar structure but with diethylamine groups instead of dimethylaniline.

    4,4’-(Phenylphosphoryl)bis(N,N-dimethylbenzylamine): Contains benzylamine groups instead of dimethylaniline.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-phenylphosphoryl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2OP/c1-23(2)18-10-14-21(15-11-18)26(25,20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOQYTRPSJRQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561323
Record name 4,4'-(Phenylphosphoryl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803-20-3
Record name 4,4′-(Phenylphosphinylidene)bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=803-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Phenylphosphoryl)bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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